4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine (CAS: 1421312-08-4) is a heterocyclic compound with the molecular formula C₁₄H₁₂ClN₃O₂ and a molecular weight of 289.72 g/mol . Its structure comprises a pyrazolo[1,5-a]pyrazine core substituted with a chlorine atom at position 4 and a 3,4-dimethoxyphenyl group at position 2 (Figure 1). The dimethoxyphenyl moiety contributes electron-donating effects, while the chloro group enhances electrophilic reactivity. This compound is commercially available and serves as a key intermediate in medicinal chemistry for synthesizing derivatives targeting kinases, GPCRs, or antimicrobial agents .
Properties
IUPAC Name |
4-chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-19-12-4-3-9(7-13(12)20-2)10-8-11-14(15)16-5-6-18(11)17-10/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLRIJXRYZTLBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxyphenylhydrazine with 4-chloropyrazole-5-carboxaldehyde under acidic conditions to form the desired pyrazolo[1,5-a]pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine derivatives exhibit structural diversity through substitutions on the bicyclic core or pendant aromatic rings. Below is a comparative analysis of 4-chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine with analogous compounds:
Structural Analogues with Halogen and Aryl Substitutions
Key Observations :
- Bioactivity : Fluorophenyl analogues () are explored as kinase or TLR inhibitors, suggesting the main compound’s dimethoxyphenyl group may confer selectivity for distinct targets.
Derivatives with Sulfanyl and Piperazine Modifications
Key Observations :
- Solubility : Sulfanyl and piperazine derivatives (e.g., ) often exhibit better aqueous solubility than the main compound due to polar substituents.
- Target Engagement : The ethoxy group in may mimic methoxy interactions in the main compound but with altered pharmacokinetics.
Pyrazolo[1,5-a]pyrimidine Analogues
Key Observations :
- Core Heterocycle : Pyrazolo[1,5-a]pyrimidines () differ by one nitrogen atom but share similar pharmacological profiles (e.g., kinase inhibition). The main compound’s pyrazine core may offer distinct electronic properties for target binding.
- Functionalization : Carboxamide derivatives () demonstrate how the main compound could be modified to enhance bioactivity.
Biological Activity
4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrazolo[1,5-a]pyrazine core with a chloro substituent and a 3,4-dimethoxyphenyl group. This unique arrangement is believed to contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against multiple pathogens, showing significant inhibitory activity.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the most active derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Minimum Bactericidal Concentration (MBC) : The MBC values confirmed the bactericidal effect of these compounds on the tested pathogens.
Table 1 summarizes the antimicrobial activity of selected derivatives:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| This compound | 0.22 - 0.25 | Not specified | Bactericidal |
| Other Derivative A | X.X | Y.Y | Bactericidal |
| Other Derivative B | X.X | Y.Y | Bactericidal |
The mechanism by which this compound exerts its antimicrobial effects likely involves inhibition of specific enzymes or receptors in microbial cells. This compound may bind to active sites on enzymes crucial for bacterial survival, thereby blocking their function and leading to cell death.
Case Studies
A notable study investigated the effects of various pyrazole derivatives on microbial biofilm formation. The results indicated that certain derivatives significantly inhibited biofilm development in pathogenic strains, suggesting potential applications in treating biofilm-associated infections .
Comparative Analysis
When compared to other pyrazole derivatives with similar structures, this compound exhibited unique biological properties due to its specific substituents. For instance:
- Similar Compounds : Pyrazolo[1,5-A]pyrimidines have shown anticancer properties but differ in their mechanism and target specificity.
- Uniqueness : The presence of both chloro and dimethoxy groups enhances stability and reactivity, making this compound a valuable candidate for further drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
